molecular formula C18H13ClF4N6O B608235 JNJ-54175446 CAS No. 1627902-21-9

JNJ-54175446

货号: B608235
CAS 编号: 1627902-21-9
分子量: 440.8 g/mol
InChI 键: CWFVVQFVGMFTBD-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ-54175446 is an investigational compound developed by Janssen Pharmaceuticals. It is a selective antagonist of the P2X7 receptor, which is a type of purinergic receptor involved in neuroinflammation. This compound has shown potential in reducing neuroinflammation and is being studied for its therapeutic effects in psychiatric disorders such as major depressive disorder .

准备方法

合成路线和反应条件

JNJ-54175446 的合成涉及多个步骤,从关键中间体的制备开始。主要步骤之一包括形成三唑并吡啶核心,然后引入各种官能团以实现最终结构。反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保所需的化学转化。

工业生产方法

This compound 的工业生产可能涉及扩大实验室合成方法。这包括优化大型批次的反应条件,确保中间体的纯度,并实施有效的纯化技术。使用连续流动反应器和自动化系统可以提高生产过程的效率和一致性。

化学反应分析

反应类型

JNJ-54175446 经历了几种类型的化学反应,包括:

    氧化: 引入氧原子或去除氢原子。

    还原: 添加氢原子或去除氧原子。

    取代: 用另一个官能团取代一个官能团。

常用试剂和条件

    氧化: 常用的试剂包括高锰酸钾和三氧化铬。

    还原: 使用诸如氢化锂铝和硼氢化钠之类的试剂。

    取代: 卤化反应通常使用诸如氯或溴之类的试剂。

主要产品

从这些反应中形成的主要产物取决于所涉及的特定官能团。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。

科学研究应用

JNJ-54175446 具有广泛的科学研究应用:

作用机制

JNJ-54175446 通过选择性拮抗 P2X7 受体发挥其作用。这种受体参与了促炎细胞因子(如白细胞介素-1β 和白细胞介素-18)的释放。通过阻断这种受体,this compound 减少了这些细胞因子的释放,从而减少了神经炎症。 分子靶点包括小胶质细胞上的 P2X7 受体,小胶质细胞在中枢神经系统的炎症反应中起着至关重要的作用 .

相似化合物的比较

类似化合物

    JNJ-55308942: 由杨森制药开发的另一种 P2X7 受体拮抗剂。

    AZD9056: 由阿斯利康开发的 P2X7 受体拮抗剂。

    GSK1482160: 由葛兰素史克开发的 P2X7 受体拮抗剂。

JNJ-54175446 的独特性

This compound 的独特之处在于其高度选择性和脑渗透性,使其在靶向中枢神经系统内的神经炎症方面特别有效。 它能够穿过血脑屏障及其对 P2X7 受体的有效拮抗作用使其与其他类似化合物区别开来 .

属性

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFVVQFVGMFTBD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627902-21-9
Record name JNJ-54175446
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627902219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-54175446
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JNJ-54175446
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32524GLF40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (0.30 g, 1.28 mmol), 2-chloro-3-(trifluoromethyl)benzoic acid (0.34 g, 1.54 mmol), HATU (0.38 g, 1.28 mmol), and Et3N (0.18 mL, 1.28 mmol) in DMF (5 mL) was stirred for 30 min. The reaction was diluted with EtOAc (30 mL) and washed with H2O (3×20 mL). The organic layers were combined, dried (Na2SO4), and concentrated. Chromatography of the resulting residue (SiO2; MeOH(NH3):DCM) gave the title compound (0.51 g, 90%). 1H NMR (500 MHz, CDCl3) δ 8.80-8.43 (m, 2H), 7.82-7.44 (m, 1H), 7.27-7.15 (m, 2H), 6.66-6.60 (m, 1H), 5.95-4.92 (m, 1H), 3.77-2.54 (m, 3H), 1.74-1.53 (m, 3H). MS (ESI): mass calculated for C18H13ClF4N6O, 440.08. m/z found, 441.0 [M+H]+.
Name
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。